- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

Cas no 916792-62-6 (3-Fluoro-2-iodobenzonitrile)

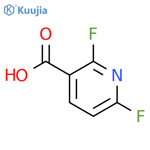

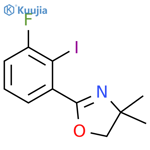

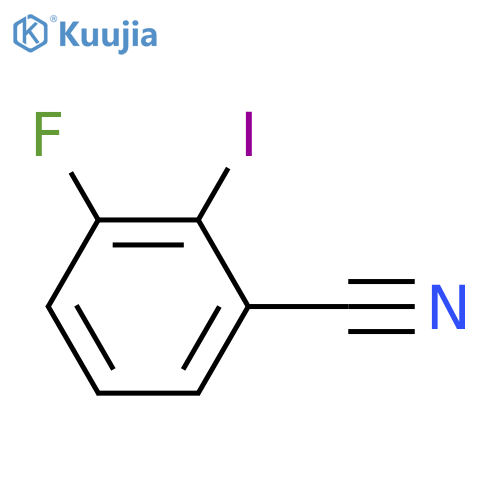

El 3-Fluoro-2-iodobenzonitrilo es un compuesto aromático halogenado que combina un grupo nitrilo (-CN) con átomos de flúor y yodo en posiciones meta y orto del anillo bencénico. Su estructura lo convierte en un intermediario versátil en síntesis orgánica, particularmente en reacciones de acoplamiento cruzado (como Suzuki o Stille) debido a la reactividad del yodo. El flúor confiere estabilidad metabólica y propiedades electrónicas únicas, útil en el desarrollo de fármacos y materiales avanzados. Su pureza y selectividad en reacciones lo hacen valioso para la construcción de sistemas moleculares complejos en química medicinal y ciencia de materiales.

3-Fluoro-2-iodobenzonitrile structure

Nombre del producto:3-Fluoro-2-iodobenzonitrile

Número CAS:916792-62-6

MF:C7H3FIN

Megavatios:247.008297204971

MDL:MFCD07782075

CID:1029430

3-Fluoro-2-iodobenzonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 3-fluoro-2-iodobenzonitrile

- 3-Fluoro-2-iodo-benzonitrile

- STL557237

- BBL103427

- FCH1324150

- AS05851

- CM13076

- AX8010223

- X4291

- 3-Fluoro-2-iodobenzonitrile (ACI)

- 3-Fluoro-2-iodobenzonitrile

-

- MDL: MFCD07782075

- Renchi: 1S/C7H3FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H

- Clave inchi: LOHHYNZRGUOISS-UHFFFAOYSA-N

- Sonrisas: N#CC1C(I)=C(F)C=CC=1

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 162

- Superficie del Polo topológico: 23.8

Propiedades experimentales

- Punto de fusión: 88-90°C

3-Fluoro-2-iodobenzonitrile Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condiciones de almacenamiento:Store at room temperature

3-Fluoro-2-iodobenzonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-100mg |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 98% | 100mg |

¥37.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-1g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 98% | 1g |

¥217.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-5g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 98% | 5g |

¥939.00 | 2024-04-25 | |

| Chemenu | CM159025-25g |

3-fluoro-2-iodobenzonitrile |

916792-62-6 | 95+% | 25g |

$1388 | 2022-05-27 | |

| TRC | F592098-100mg |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Alichem | A013033218-1g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| Chemenu | CM159025-1g |

3-fluoro-2-iodobenzonitrile |

916792-62-6 | 95+% | 1g |

$152 | 2021-06-16 | |

| Apollo Scientific | PC502585-5g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 97% | 5g |

£179.00 | 2023-09-01 | |

| Chemenu | CM159025-25g |

3-fluoro-2-iodobenzonitrile |

916792-62-6 | 95+% | 25g |

$1388 | 2021-06-16 | |

| 1PlusChem | 1P003AFU-5g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 97% | 5g |

$84.00 | 2025-02-19 |

3-Fluoro-2-iodobenzonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt

2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C

2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt

2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C

2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; rt; 0.5 h, rt

1.2 Reagents: Iodine ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Iodine ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases, Organic Letters, 2021, 23(19), 7396-7400

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

3-Fluoro-2-iodobenzonitrile Raw materials

- 3-Fluorobenzoyl chloride

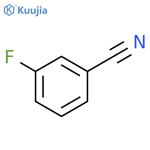

- 3-Fluorobenzonitrile

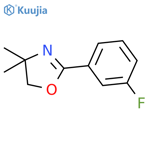

- 2-(3-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

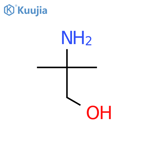

- 2-Amino-2-methyl-1-propanol

- 2-(3-Fluoro-2-iodophenyl)-4,5-dihydro-4,4-dimethyloxazole

3-Fluoro-2-iodobenzonitrile Preparation Products

3-Fluoro-2-iodobenzonitrile Literatura relevante

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

916792-62-6 (3-Fluoro-2-iodobenzonitrile) Productos relacionados

- 877868-92-3(5-fluoro-2-iodobenzonitrile)

- 2228817-29-4(3-(7-chloroquinolin-8-yl)but-3-en-1-amine)

- 2172232-23-2(2-(1-amino-2,2-dimethylpropyl)-4-butylphenol)

- 1891988-74-1(4-fluoro-N,N-dimethyl-2-(piperidin-3-yl)methylaniline)

- 1201918-16-2(Glycochenodeoxycholic acid-d4)

- 2034615-79-5(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide)

- 1379356-04-3(3-Bromo-5-bromomethyl-2-methylpyridine)

- 2097916-72-6(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}ethanediamide)

- 2227713-83-7((2S)-1,1,1,3,3,4,4-heptafluorobutan-2-ol)

- 1211530-85-6((2-Chloro-3-methylpyridin-4-YL)methanamine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:916792-62-6)3-Fluoro-2-iodobenzonitrile

Pureza:99%/99%

Cantidad:5.0g/10.0g

Precio ($):358.0/595.0